2,3-diphenyl-1H-phosphindole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
919766-04-4 |
|---|---|
Molecular Formula |
C20H15P |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2,3-diphenyl-1H-phosphindole |
InChI |
InChI=1S/C20H15P/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H |
InChI Key |
WOBQMCNOOMWADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(PC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Diphenyl 1h Phosphindole and Its Derivatives
Phosphole Precursor-Based Synthesis Strategies
The construction of the phosphindole core often relies on the synthesis and subsequent cyclization of suitable phosphole precursors. These strategies involve the formation of key carbon-phosphorus (C-P) and carbon-carbon (C-C) bonds through various multi-step and catalyzed reactions.
Multi-Step Cyclization and Substitution Approaches
Modern synthetic chemistry has moved towards more streamlined one-pot or sequential reactions to build complex molecular architectures from simple, readily available starting materials.
One such advanced approach involves a metal-free, phosphenium-dication-mediated reaction that enables the sequential formation of C-P and C-C bonds. This method provides access to benzophosphole derivatives in a single synthetic operation from arylalkynes and phosphinic acids. The process is initiated by the generation of a phosphenium dication equivalent from a phosphinic acid using a dehydrating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf2O). This reactive species undergoes a [1+2] cycloaddition with an alkyne moiety, followed by ring-opening and an intramolecular phospha-Friedel-Crafts-type reaction to construct the benzophosphole core. This strategy significantly expands the utility of phosphorus-cation-based methods in phosphole synthesis.
Another innovative multi-step cyclization involves the silver-catalyzed cycloisomerization of ortho-alkynyl secondary phosphine (B1218219) oxides. While traditionally such cyclizations were achieved under basic conditions, a mechanistically distinct path has been developed using a silver salt like silver hexafluoroantimonate (AgSbF6) as a catalyst. rsc.org Investigations suggest a radical-chain mechanism is at play, initiated by the oxidation of the secondary phosphine oxide to a phosphinoyl radical. This is followed by a rare 5-endo-dig cyclization onto the alkyne, a key step in forming the benzophosphole oxide ring system. rsc.org This method is versatile, tolerating a wide range of substitution patterns on the alkyne, the benzene (B151609) ring, and the phosphorus atom. rsc.org
Application of Aryl Grignard Reagents
Grignard reagents (RMgX) are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemguide.co.uk In the context of phosphindole synthesis, aryl Grignard reagents are instrumental in preparing the necessary tertiary phosphine precursors. nih.gov
The synthesis typically involves the reaction of a phosphorus halide, such as dichlorophenylphosphine (B166023) or chlorodiphenylphosphine (B86185), with one or more equivalents of an aryl Grignard reagent. nih.gov For example, treating dichlorophenylphosphine sequentially with two different aryl Grignard reagents in a one-pot procedure can yield mixed triarylphosphines. nih.gov Similarly, chlorodiphenylphosphine can be coupled with various alkyl or aryl Grignard reagents to produce a range of tertiary phosphines. nih.gov
Aryl Grignard reagents have demonstrated better conversion rates in these reactions compared to their alkyl counterparts. nih.gov The resulting triarylphosphines, such as biphenyl-containing phosphines, can then serve as direct precursors for subsequent cyclization reactions to form the phosphindole ring system. For instance, a biphenylphosphine can be synthesized by reacting a Grignard reagent derived from bromobiphenyl with dichlorophenylphosphine. acs.org This phosphine can then be cyclized in a later step. acs.org
Table 1: Synthesis of Tertiary Phosphines using Grignard Reagents This table is interactive. Click on the headers to sort.
| Starting Material | Grignard Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorodiphenylphosphine | Methylmagnesium chloride | Methyldiphenylphosphine | - | nih.gov |
| Dichlorophenylphosphine | p-Methoxyphenylmagnesium bromide | Phenyl-bis(p-methoxyphenyl)phosphine | Good | nih.gov |
Palladium-Catalyzed Cross-Coupling Methods
Palladium catalysis has become an indispensable tool for constructing complex organic molecules, and it has been successfully applied to the synthesis of phosphindole derivatives. These methods often involve the palladium-mediated cleavage and formation of C-H and C-P bonds to facilitate cyclization.
One prominent method is the palladium-catalyzed intramolecular dehydrogenative cyclization of secondary phosphine oxides that contain a biphenyl (B1667301) group. acs.org Heating the phosphine oxide precursor with a catalytic amount of palladium(II) acetate (B1210297) [Pd(OAc)2] leads to the formation of a dibenzophosphole oxide in high yield. acs.org Mechanistic studies, including deuterium-labeling experiments, have indicated that the rate-determining step of this transformation is the activation of a C-H bond on the aromatic ring. acs.org This methodology is robust and can even be applied to synthesize more complex, ladder-type dibenzophosphole oxides through a double intramolecular cyclization. acs.org
Another powerful strategy is the direct synthesis of phosphole derivatives from simple triarylphosphines, which also utilizes palladium catalysis. This reaction proceeds through the cleavage of both a C-H and a C-P bond. lookchem.com The modularity of this synthesis allows for the construction of a diverse array of phospholes by starting with appropriately substituted triarylphosphines. lookchem.com For instance, the process can start from a (2-bromophenyl)diphenylphosphine, which undergoes a cross-coupling reaction followed by the palladium-catalyzed phosphole formation without needing to isolate the intermediate. lookchem.com
Table 2: Palladium-Catalyzed Synthesis of Phosphole Derivatives This table is interactive. Click on the headers to sort.
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| (Biphenyl-2-yl)phenylphosphine oxide | Pd(OAc)2 | THF, 65 °C, 3 h | 5-Phenyldibenzo[b,d]phosphole 5-oxide | 94% | acs.org |
| Isopropyl(biphenyl-2-yl)phosphine oxide | Pd(OAc)2 | THF, 65 °C, 3 h | 5-Isopropyldibenzo[b,d]phosphole 5-oxide | 97% | acs.org |
Metal-Mediated Photochemical Rearrangement Pathways
Beyond traditional cyclization strategies, novel synthetic routes involving transition metal complexes and photochemical activation have been developed. These pathways offer unique transformations that are often inaccessible through thermal methods alone.
Ruthenium-Promoted Cyclization of Phosphaalkynes
A notable example of a metal-mediated pathway is the ruthenium-promoted formation of 1H-phosphindoles from phosphaalkynes. researchgate.netnih.gov This process culminates in a photochemical rearrangement to furnish the desired 2,3-diphenyl-1H-phosphindole. nih.govresearchgate.net
The synthesis begins with the coordination of a phosphaalkyne, such as Ph3C-C≡P, to a ruthenium complex. researchgate.net Treatment of the resulting complex with a strong acid induces an electrophilic aromatic substitution reaction, where the low-coordinate phosphorus acts as the electrophile, leading to cyclization and the formation of a ruthenium-3,3-diphenyl-3H-phosphindole adduct. nih.gov While thermolysis of a related iron adduct leads to the free 3H-phosphindole, a different outcome is observed with the ruthenium system. researchgate.net When the ruthenium-3,3-diphenyl-3H-phosphindole adduct is irradiated with light, it undergoes a photochemical rearrangement to yield this compound. researchgate.netnih.gov This entire process can be integrated into a synthetic cycle where the initial ruthenium cation catalyst is recycled. nih.gov
The key to the ruthenium-promoted cyclization is the initial formation of a cationic ruthenium-phosphaalkyne precursor complex. These complexes are synthesized by coordinating a phosphaalkyne to a suitable group 8 transition metal center. researchgate.netnih.gov
Specifically, the η¹-complex [RuH(dppe)2(Ph3CC≡P)]OTf is prepared from the reaction of the phosphaalkyne Ph3C-C≡P with the ruthenium complex [RuH(dppe)2]OTf (where dppe = 1,2-bis(diphenylphosphino)ethane). researchgate.netresearchgate.net This precursor complex is a crucial intermediate that, upon treatment with acid, undergoes the cyclization reaction that ultimately leads to the phosphindole framework. nih.gov The synthesis of these well-defined cationic precursor complexes is a rational starting point for the controlled construction of the phosphindole ring system. researchgate.netresearchgate.net
Mechanistic Elucidation of Photochemical Rearrangement Processes
Iron-Mediated Thermolysis Approaches and Tautomerization Control
Iron-mediated thermolysis provides an alternative route to phosphindoles. The thermolysis of an iron-3,3-diphenyl-3H-phosphindole adduct in acetonitrile (B52724) leads to the quantitative formation of the free 3H-phosphindole. This method offers a controlled way to release the desired phosphindole from its metal complex.
The synthesis of iron oxide nanoparticles via thermal decomposition of iron precursors like iron pentacarbonyl or iron oxyhydroxide involves the formation of an iron oleate (B1233923) complex as a key intermediate. While not directly related to phosphindole synthesis, these studies on iron-catalyzed reactions provide insights into the thermal behavior of iron complexes. For instance, iron complex-catalyzed hydrophosphination of alkynes has been achieved, demonstrating the ability of iron to mediate P-H bond additions.
Control over tautomerization is a crucial aspect of phosphindole chemistry. The 3H- and 1H-tautomers of phosphindoles possess different properties and reactivity. The iron-mediated thermolysis specifically yields the 3H-phosphindole tautomer. In contrast, photochemical methods can lead to the 1H-phosphindole, as seen in the rearrangement of the ruthenium adduct. The ability to selectively access different tautomers is synthetically valuable. Base-mediated approaches have also been used to prepare phosphindoles and their oxides, where the choice of base and reaction conditions can influence the tautomeric form.
Transition Metal-Free Direct Annulation and Functionalization
Direct Cyclization of Functionalized Biphenyls
Transition-metal-free methods for the synthesis of phosphole derivatives are gaining prominence due to their environmental and economic advantages. One such approach involves the direct cyclization of functionalized biphenyls. For example, dibenzophosphole oxides can be synthesized from hydrophosphine oxides bearing a bip
Oxidative C-H/P-H Functionalization Routes to Phosphindole Oxides
Comparative Analysis of Synthetic Routes
The synthesis of this compound and its derivatives has been approached through several pathways, including metal-promoted cyclizations and functionalizations of pre-existing phosphole rings. A key development involves a synthetic cycle using a ruthenium complex to convert a phosphaalkyne into the target 1H-phosphindole. nih.govresearchgate.net This contrasts with other methods that build the phosphindole core through different bond-forming strategies, such as the cyclization of arylphosphine oxides. acs.orgrsc.org
Efficiency and Stereochemical Control
The efficiency and stereochemical control of synthetic routes are paramount for producing phosphindoles for specialized applications, such as chiral ligands in asymmetric catalysis. nih.govnih.gov Advanced methodologies have shown significant advantages over traditional approaches in these respects.
For derivatives requiring high stereochemical purity, particularly those with a stereogenic phosphorus center, rhodium-catalyzed kinetic resolution of phosphindole oxides has emerged as a highly effective strategy. nih.govnih.gov This method allows for the separation of racemic phosphindole oxides to yield enantiopure P-stereogenic phosphindane and phosphindole derivatives. nih.gov The process is marked by outstanding efficiency and stereoselectivity. nih.govnih.gov
Below is a comparative table summarizing the efficiency and stereoselectivity of different synthetic approaches for phosphindole derivatives.
| Synthetic Method | Key Reagents/Catalyst | Product Type | Yield | Stereoselectivity (dr or ee) | Reference |
|---|---|---|---|---|---|
| Ruthenium-Promoted Photochemical Rearrangement | [RuH(dppe)₂]⁺, Ph₃C-C≡P, hv | This compound | Quantitative (for rearrangement step) | Not applicable (achiral product) | nih.govresearchgate.net |
| Rhodium-Catalyzed Kinetic Resolution | Rh(I) catalyst | P-Stereogenic Phosphindane/Phosphindole Oxides | High (s factor >1057) | Excellent (>20:1 dr, up to >99% ee) | nih.govnih.gov |
| Silver-Mediated Oxidative C–H/P–H Functionalization | Ag₂O | Benzo[b]phosphole Oxides | High yields | Not specified | acs.org |
| Palladium-Catalyzed Dehydrogenative Cyclization | Pd(OAc)₂ | Dibenzophosphole Oxides | Up to 92% | Forms diastereomers for ladder-type structures | acs.org |
| Metal-Free K₂S₂O₈-Mediated Cyclization | K₂S₂O₈ | Benzo[b]phosphole Oxides | Up to 60% | Not applicable | rsc.org |
Purity Attainment for Research Applications
Achieving high purity is critical for the use of this compound and its derivatives in research, particularly in materials science and catalysis where trace impurities can significantly alter material properties or catalytic activity. scispace.comresearchgate.net The choice of synthetic route directly influences the impurity profile of the final product.
Purification of phosphindole oxides, common precursors to phosphindoles, is typically accomplished using standard laboratory techniques. Column chromatography on silica (B1680970) gel is the most frequently cited method, using solvent systems such as n-hexane–EtOAc or petroleum ether/ethyl acetate to isolate the desired products. thieme-connect.comrsc.orgmpg.de For solid compounds, recrystallization is an effective final step to obtain analytically pure material. nii.ac.jp
The purity of the final compounds is confirmed through a combination of spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is essential, with ¹H, ¹³C, and ³¹P NMR spectra providing detailed structural confirmation and identifying any phosphorus-containing impurities. rsc.orgrsc.orgmpg.de High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. rsc.org
The following table outlines the common purification and analytical techniques used to ensure the high purity of phosphindole derivatives for research purposes.
| Compound Class | Purification Method | Analytical Technique for Purity Verification | Reference |
|---|---|---|---|
| 1-Alkyl-2,3-diphenyl-1H-phosphindole 1-Oxides | Column chromatography (n-hexane–EtOAc) | Not explicitly stated, but NMR is standard | thieme-connect.com |
| Substituted 1,3-Diphenylphosphindole 1-Oxides | Column chromatography (petroleum/ethyl acetate) | ¹H NMR, ³¹P NMR | rsc.org |
| Ethyl 1,3-diphenyl-1H-phosphindole-2-carboxylate 1-oxide | Column chromatography (hexane:EtOAc) | ¹H NMR, ¹³C NMR, ³¹P NMR | mpg.de |
| Benzo[b]phosphole Oxides | Column chromatography on silica gel | ¹H NMR, ¹³C NMR, ³¹P NMR, HRMS | rsc.org |
| Diphenylphosphine oxide | Recrystallization (Hexane/CHCl₃) | ³¹P NMR | nii.ac.jp |
Chemical Reactivity and Mechanistic Investigations of 2,3 Diphenyl 1h Phosphindole
Redox Chemistry
The redox chemistry of 2,3-diphenyl-1H-phosphindole and its derivatives is a critical aspect of its reactivity, influencing its applications in catalysis and materials science. The phosphorus atom in the phosphindole core can readily undergo oxidation from P(III) to P(V) and the reverse reduction, providing a versatile handle for modifying its electronic and steric properties.
The oxidation of this compound to its corresponding phosphine (B1218219) oxide, this compound 1-oxide, is a common transformation. This conversion from a trivalent phosphine to a pentavalent phosphine oxide significantly alters the geometry and electronic nature of the phosphorus center. Various oxidizing agents can achieve this transformation.
One of the most straightforward methods for the oxidation of tertiary phosphines is the use of air or molecular oxygen. While often slower than other methods, bubbling air through a solution of a triarylphosphine can lead to quantitative yields of the corresponding phosphine oxide. thieme-connect.de The mechanism of this oxidation is considered a radical process and can be accelerated by the addition of radical initiators like triethylborane. thieme-connect.de
More controlled and rapid oxidation can be achieved using various reagents. For instance, K₂S₂O₈ has been employed in the synthesis of benzo[b]phosphole oxides through a metal-free direct P-H/C-H functionalization, which involves the oxidation of a phosphine intermediate. rsc.org Another example includes the synthesis of 1-(tert-butyl)-2,3-diphenyl-1H-phosphindole 1-oxide, where silver(I) oxide was used in the reaction of diphenylacetylene (B1204595) with (R)-tert-butyl(phenyl)phosphine oxide. rug.nl
The synthesis of various substituted benzo[b]phosphole oxides has been achieved through copper-catalyzed direct oxidative C-H functionalization of unactivated cycloalkanes with diaryl(arylethynyl)phosphine oxides, where the phosphine oxide moiety is already present in the precursor. amazonaws.com This highlights that the phosphine oxide can be carried through multi-step syntheses.
The following table summarizes some synthetic routes to substituted this compound 1-oxides.
| Precursors | Reagents and Conditions | Product | Yield | Reference |
| Diphenylacetylene, (R)-tert-butyl(phenyl)phosphine oxide | Silver(I) oxide, N₂ atmosphere | 1-(tert-butyl)-2,3-diphenyl-1H-phosphindole 1-oxide | Not specified | rug.nl |
| Alkyne, Diarylphosphine oxide | K₂S₂O₈, CH₃CN, 90 °C, 24 h | Benzo[b]phosphole oxides | 43-63% | rsc.org |
| Diaryl(arylethynyl)phosphine oxides, Alkanes | CuBr, DTBP, 140 °C, 12 h | 2-Alkyl-1,3-diphenyl-1H-phosphindole 1-oxide derivatives | 42-90% | amazonaws.com |
| Methyl(phenyl)phosphine oxide, Diphenylacetylene | Not specified | 1-Methyl-2,3-diphenyl-1H-phosphindole 1-Oxide | Not specified | thieme-connect.com |
DTBP: Di-tert-butyl peroxide
The reduction of phosphine oxides back to the corresponding phosphines is a crucial step for recycling phosphine ligands used in various catalytic cycles. Due to the high stability of the P=O bond, this reduction often requires potent reducing agents. nih.gov
Several methods have been developed for this transformation. Silanes, in particular, have emerged as effective reducing agents. For example, 1,3-diphenyl-disiloxane (DPDS) has been reported as a powerful and chemoselective reductant for both secondary and tertiary phosphine oxides, proceeding with retention of configuration. nih.gov This method is advantageous as it tolerates various functional groups like aldehydes, nitro, and cyano groups. nih.gov The reaction can be further accelerated by the addition of a catalytic amount of a Brønsted acid. nih.gov
Another effective system for the reduction of phosphine oxides involves the use of tetramethyldisiloxane (TMDS) in the presence of a catalyst such as Ti(OiPr)₄ or InBr₃. organic-chemistry.orgresearchgate.net The InBr₃/TMDS system has been shown to reduce a variety of secondary and tertiary phosphine oxides, including both aliphatic and aromatic derivatives. researchgate.net
A metal-free approach utilizes oxalyl chloride as an activating agent in combination with hexachlorodisilane (B81481) as the reducing reagent. kit.edu This method proceeds under mild conditions and has been successfully applied to the reduction of triphenylphosphine (B44618) oxide, a common industrial byproduct. kit.edu
The table below presents a selection of reagents used for the reduction of phosphine oxides.
| Phosphine Oxide Type | Reducing Agent/System | Conditions | Stereochemistry | Reference |
| Tertiary and Secondary | 1,3-diphenyl-disiloxane (DPDS) | Toluene, reflux | Retention | nih.gov |
| Tertiary and Secondary | DPDS with catalytic Brønsted acid | Room temperature | Retention | nih.gov |
| Tertiary and Secondary | Ti(OiPr)₄ / TMDS | 100 °C | Not specified | organic-chemistry.org |
| Tertiary and Secondary | InBr₃ / TMDS | 100 °C | Not specified | researchgate.net |
| Various | Oxalyl chloride / Hexachlorodisilane | Mild conditions | Not specified | kit.edu |
| Chiral | Methylation reagent, then LiAlH₄ | Not specified | Inversion | organic-chemistry.org |
Oxidation Pathways to Phosphine Oxides
Electrophilic and Nucleophilic Substitution Reactions
The aromatic character of the phenyl groups and the phosphindole core in this compound allows for electrophilic and nucleophilic substitution reactions. These reactions provide pathways to functionalize the molecule at different positions, thereby tuning its properties.
The two phenyl groups at the 2- and 3-positions of the phosphindole ring are susceptible to electrophilic aromatic substitution. The reactivity of these phenyl rings is influenced by the electron-donating or electron-withdrawing nature of the phosphindole core. Groups that donate electron density to the ring will activate it towards electrophilic attack, while electron-withdrawing groups will deactivate it. masterorganicchemistry.com
Conversely, nucleophilic aromatic substitution on the phenyl rings is less common and typically requires the presence of strong electron-withdrawing groups on the ring to facilitate the attack of a nucleophile. researchgate.net
Detailed studies on the selective functionalization of the phenyl moieties in this compound are not extensively reported in the provided search results. However, general principles of aromatic substitution suggest that reactions like nitration, halogenation, and Friedel-Crafts acylation could potentially occur on these phenyl rings, with the regioselectivity being determined by the electronic influence of the phosphindole system.
The phosphindole core itself can undergo substitution reactions. The benzene (B151609) ring fused to the phosphole ring can be a site for electrophilic aromatic substitution. The directing effect of the phosphorus-containing heterocyclic ring will determine the position of substitution.
Furthermore, reactions can occur at the phosphorus atom. Trivalent phosphorus compounds can act as both electrophiles and nucleophiles. mdpi.com For example, the lone pair on the phosphorus atom in this compound can react with electrophiles.
Research has shown that dearomative functionalization of triphenylphosphine oxide can occur by treatment with NaH and LiI, followed by the addition of an electrophile. rsc.org A similar strategy could potentially be applied to this compound 1-oxide to introduce substituents.
A notable reaction involving the this compound framework is its formation through an electrophilic aromatic substitution where the electrophile is a low-coordinate phosphorus species. researchgate.netnih.gov This reaction provides a unique pathway to synthesize the phosphindole ring system.
In a specific example, a coordinated phosphaalkyne, upon treatment with a strong acid, undergoes cyclization. researchgate.netnih.gov This process represents the first instance of an electrophilic aromatic substitution reaction with a low-coordinate phosphorus electrophile. researchgate.netnih.gov Subsequent photochemical rearrangement of the resulting ruthenium-3,3-diphenyl-3H-phosphindole adduct leads to the formation of this compound. nih.govresearchgate.netresearchgate.net
This synthetic route is summarized in the following table:
| Starting Material | Reagents | Intermediate | Product | Reference |
| Ruthenium-coordinated phosphaalkyne | Strong acid | Ruthenium-3,3-diphenyl-3H-phosphindole adduct | This compound | nih.govresearchgate.net |
Reactivity at the Phosphindole Core
Cycloaddition and Rearrangement Processes
The unique electronic structure of the phosphole moiety within this compound governs its participation in various cycloaddition and rearrangement reactions. These processes highlight the dienic character of the ring and its ability to undergo structural transformations under thermal or photochemical stimuli.
Phospholes and their derivatives can undergo tautomeric rearrangements, often facilitated by photochemical methods. A notable example involves the photochemical rearrangement of a ruthenium-3,3-diphenyl-3H-phosphindole adduct. researchgate.net Irradiation of this complex induces a transformation into the this compound complex. researchgate.net This process represents a formal tautomerization, converting a 3H-phosphindole derivative into its more stable 1H-phosphindole counterpart. Mechanistic studies suggest this transformation proceeds through a series of steps involving the metal center. researchgate.net
This type of rearrangement is related to the more general phenomenon of wikipedia.orgtandfonline.com-sigmatropic shifts observed in other phosphole systems. For instance, 1-substituted-1H-phospholes can rearrange to transient 2H-phospholes through a wikipedia.orgtandfonline.com-shift of the substituent from the phosphorus atom to an adjacent α-carbon. nih.gov Similarly, coordinated 1-phenylphospholes have been observed to undergo a wikipedia.orgtandfonline.com phenyl migration under thermal conditions. acs.org These tautomerization processes are crucial as they can generate highly reactive intermediates for subsequent reactions. nih.gov
Table 1: Examples of Tautomerization in Phosphole Systems
| Starting Material | Conditions | Product | Observation | Citation |
| Ruthenium-3,3-diphenyl-3H-phosphindole adduct | Irradiation (hν) | This compound complex | Photochemical rearrangement and tautomerization. | researchgate.net |
| 1-R-1H-phospholes | Thermal | Transient 2H-phospholes | wikipedia.orgtandfonline.com-substituent shift from P to C. | nih.gov |
| Coordinated 3,4-dimethyl-1-phenylphosphole | ~145 °C | Coordinated 2-phenyl-2H-phosphole | wikipedia.orgtandfonline.com-phenyl migration. | acs.org |
The reduced aromaticity of the phosphole ring means it often behaves as a cyclic diene, readily participating in Diels-Alder [4+2] cycloaddition reactions. wikipedia.orgrsc.org This reactivity underscores the non-aromatic nature of phospholes and is a key aspect of their chemical profile. wikipedia.org They typically react with electrophilic alkynes and alkenes to form 7-phosphanorbornene derivatives. wikipedia.org
The dienic character of phospholes is influenced by substituents on the phosphorus atom. Electron-withdrawing groups on the phosphorus can reduce the already weak aromaticity, thereby facilitating cycloaddition reactions. The resulting 7-phosphanorbornenes are stable bicyclic compounds that can, in some cases, undergo a retro-Diels-Alder reaction upon heating to regenerate the phosphole. Both intermolecular and intramolecular Diels-Alder reactions are well-documented. acs.org For example, transient 2H-phospholes, formed via a wikipedia.orgtandfonline.com-sigmatropic shift, exhibit cyclopentadiene-like chemistry and readily undergo [4+2] cycloadditions with various dienophiles. nih.govacs.org
Table 2: Representative Diels-Alder Reactions of Phosphole Systems
| Phosphole Derivative | Dienophile | Product Type | Key Finding | Citation(s) |
| Tertiary Phospholes | Electrophilic Alkynes | 7-Phosphanorbornadiene | Demonstrates nonaromatic, dienic character. | wikipedia.org |
| 1,2-Diphospholes | N-phenylmaleimide | Diphosphanorbornene | EWGs on phosphorus facilitate the reaction. | |
| 2H-Phospholes | Alkenes | 1-Phosphanorbornene | Highlights the cyclopentadiene-like reactivity of 2H-phosphole tautomers. | nih.govacs.org |
| Coordinated 2H-Phosphole | Coordinated Alkene | Fused Bidentate Ligand | Example of an intramolecular [4+2] cycloaddition. | acs.org |
While the phosphole ring itself typically acts as a 4π component in [4+2] cycloadditions, it can also serve as a precursor to species that engage in [1+2] cycloadditions. The thermal or photochemical extrusion of the phosphorus bridge from 7-phosphanorbornadiene derivatives (the Diels-Alder adducts of phospholes) is a common method for generating transient phosphinidenes. acs.org
These transient phosphinidene (B88843) complexes are highly reactive and can undergo [1+2] cycloaddition with unsaturated substrates like alkenes and alkynes to form three-membered phosphirane and phosphirene (B14757303) rings, respectively. researchgate.net For example, electrophilic phosphinidene complexes have been shown to react with both alkenes and alkynes to yield the corresponding phosphiranes and phosphirenes. researchgate.net Furthermore, these phosphirenes can sometimes undergo subsequent reactions, such as insertion of another alkyne molecule into a P-C bond to form a new phosphole ring. ntu.edu.sg This reactivity highlights the role of the phosphole system as a synthon for the P1 unit required for these cycloadditions.
Diels-Alder Reactions and Dienic Character of the Phosphole Fragment
Role as a Phosphinidene Synthon
One of the most significant roles of phosphole derivatives in synthetic chemistry is their use as precursors, or synthons, for generating highly reactive, low-coordinate phosphorus species known as phosphinidenes (R-P). nih.gov
Transient phosphinidenes are phosphorus analogues of carbenes and are valuable intermediates in organophosphorus chemistry. elte.hu Due to their high reactivity, they are typically generated in situ and trapped. elte.hu A primary method for their generation involves the thermolysis or photolysis of 7-phosphanorbornadienes, which are readily prepared from the Diels-Alder reaction of phospholes. acs.org This retro-Diels-Alder reaction releases a stable aromatic molecule (like a substituted phthalate) and the transient phosphinidene, which can be complexed to a transition metal or trapped by other reagents.
Phosphiranes can also serve as phosphinidene precursors through the cleavage of their P-C bonds. thieme-connect.de Once generated, these transient species exhibit diverse reactivity. For instance, triplet phenylphosphinidene, generated photochemically, reacts with molecules like carbon monoxide to form phenylphosphaketene. rsc.orgrsc.org The ability to generate phenylphosphinidene makes this compound and its derivatives valuable tools for synthesizing a variety of organophosphorus compounds. nih.gov
Phosphinidenes can exhibit amphiphilic character, reacting as either nucleophiles or electrophiles depending on their electronic structure and the nature of the reaction partner. acs.orgacs.org
Reactions with Electrophiles: The lone pair on the phosphorus atom allows phosphinidenes to act as nucleophiles. Phosphinidene-bridged diiron complexes, for example, demonstrate significant nucleophilicity. rsc.orgrsc.org They react readily with a range of electrophiles:
Methylating agents (e.g., MeI) lead to the formation of methylphosphide complexes through nucleophilic attack of the phosphinidene on the carbon atom. rsc.org
Chalcogens (e.g., O₂, S₈) react to form oxo- or thiophosphinidene complexes. rsc.orgrsc.org
Borane adducts (e.g., BH₃·THF) add to the phosphorus atom to give phosphinidene-borane complexes. rsc.orgrsc.org
Reactions with Nucleophiles: Conversely, phosphinidenes can also be electrophilic, particularly when complexed to electron-withdrawing groups or metals. Stable, terminal electrophilic phosphinidene complexes react with nucleophiles at the phosphorus center. acs.orgacs.org
Phosphines (e.g., triethylphosphine) attack the electrophilic phosphinidene phosphorus atom. acs.orgcanada.ca This can lead to the formation of P-P bonds, resulting in phosphoranylidenephosphine complexes or other rearranged products. acs.orgacs.orgcanada.ca
Unsaturated organic molecules like alkynes, diazo compounds, and organic azides can also react with phosphinidene complexes, leading to a variety of novel organophosphorus ligands. acs.orgacs.org
This dual reactivity makes phosphinidenes generated from phosphole synthons exceptionally versatile intermediates in the synthesis of complex phosphorus-containing molecules.
Table 3: Summary of Phosphinidene Reactivity
| Phosphinidene Type | Reagent Type | Reagent Example | Product Type | Citation(s) |
| Nucleophilic (bridged) | Electrophile | Methyl Iodide (MeI) | Methylphosphide complex | rsc.org |
| Nucleophilic (bridged) | Electrophile | Oxygen (O₂) / Sulfur (S₈) | Oxo-/Thiophosphinidene complex | rsc.orgrsc.org |
| Nucleophilic (bridged) | Electrophile | Borane (BH₃·THF) | Phosphinidene-borane adduct | rsc.orgrsc.org |
| Electrophilic (terminal) | Nucleophile | Triethylphosphine (PEt₃) | Phosphine-coordinated phosphinidene | acs.orgcanada.ca |
| Amphiphilic (bridged) | Unsaturated | Alkynes, Azides | Complex organophosphorus ligands | acs.orgacs.org |
Activation of Small Molecules (e.g., Si-H, N-H bonds)
The reactivity of phosphorus-containing compounds towards the activation of small molecules is a field of significant interest, offering potential for metal-free catalysis. While specific studies detailing the direct activation of Si-H or N-H bonds by this compound are not extensively documented in the provided search results, the broader context of phosphine reactivity provides a framework for understanding its potential.
Geometrically constrained phosphines have demonstrated the ability to activate N-H bonds, including those in ammonia, through cooperative addition. d-nb.info This reactivity is attributed to the ambiphilic nature of the phosphine, arising from an accessible lowest unoccupied molecular orbital (LUMO) with p-orbital character at the phosphorus center. d-nb.info Such activation can be thermoneutral, allowing for reversible processes under mild conditions. d-nb.info For instance, the reaction of a geometrically constrained phosphine with diethylamine (B46881) resulted in the clean formation of an aminophosphine. d-nb.info
Similarly, the activation of Si-H bonds has been achieved by various nonmetal centers and metal-borane complexes. nih.govrsc.org Nickel-borane complexes, for example, can activate organosilanes and catalyze the hydrosilylation of aldehydes. rsc.org The mechanism of Si-H bond activation often involves oxidative addition to a reactive center. encyclopedia.pub
While direct evidence for this compound is lacking in the search results, related phosphole derivatives have been studied. For example, the reactivity of phosphole oxides in Mallory reactions, a type of photochemically-promoted oxidative cyclization, has been investigated. osaka-u.ac.jp These reactions, however, focus on C-C bond formation rather than small molecule activation.
The activation of small molecules like H₂O, NH₃, and CO₂ has also been explored using frustrated Lewis pairs (FLPs) that incorporate sterically encumbered Lewis bases, including phosphines like PPh₃ and PtBu₃. rsc.org These systems can facilitate E-H bond cleavage. rsc.org
Although the specific reactivity of this compound with Si-H and N-H bonds remains an area for further investigation, the established reactivity of other phosphine and phosphole systems suggests its potential to participate in such activation processes, likely influenced by its electronic and steric properties.
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving phosphorus compounds.
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) calculations are widely employed to understand the energetics and mechanisms of reactions involving phosphole derivatives. researchgate.net For instance, DFT has been used to study the cyclization of coordinated phosphaalkynes to form phosphindoles, providing insights into the reaction mechanism. researchgate.netresearchgate.net
In the context of related phosphorus chemistry, DFT studies have been instrumental in analyzing the mechanism of reactions such as the Mallory reaction of 2,3-diarylbenzophospholes. osaka-u.ac.jp These computational investigations help to understand the detailed reaction pathways and the role of additives, such as Lewis acids. osaka-u.ac.jp
DFT calculations can also shed light on the electronic structure and reactivity of intermediates. For example, in the study of a methylene-azaphosphirane intermediate, DFT calculations at the (U)B3LYP/6-31G* level of theory suggested that the observed products resulted from researchgate.netuni-goettingen.de- or researchgate.netresearchgate.net-sigmatropic rearrangements followed by a hydrogen shift. uu.nl
Furthermore, DFT is used to investigate the properties of molecules, such as their frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding their electronic behavior and reactivity. allsubjectjournal.com
While a specific DFT analysis of the transition states for reactions of this compound was not found in the provided search results, the application of DFT to similar phosphole systems demonstrates its power in elucidating reaction mechanisms, identifying transition states, and explaining observed reactivity. osaka-u.ac.jpresearchgate.netuu.nl
Natural Bond Orbital (NBO) Analysis of Electronic Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electronic structure and bonding within a molecule by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.de This analysis is particularly useful for understanding donor-acceptor interactions, which describe the delocalization of electrons between filled (donor) and empty (acceptor) orbitals and are crucial for determining molecular stability and reactivity. uni-muenchen.denumberanalytics.com
The stabilization energy E(2) associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) can be estimated using second-order perturbation theory. uni-muenchen.de These interactions are considered significant corrections to the idealized Lewis structure. uni-muenchen.de
For example, in a study of phosphinine sulfides, NBO analysis revealed that the stabilization of the sulfur atom lone pairs was significantly different compared to a phosphine sulfide (B99878). researchgate.net This was attributed to the nature of the acceptor orbitals, with the phosphinine sulfide having both σ(P-C) and π(P-C) orbitals available for interaction, leading to a stronger stabilization. researchgate.net
NBO analysis has also been applied to understand the electronic structure of pyrido-annelated 1,3-azaphospholes, where it was shown that the lone pair of the bridgehead nitrogen atom is involved in extended conjugation, increasing the electron density. researchgate.net This delocalization plays a key role in the reactivity of the >C=P- functionality. researchgate.net
While specific NBO analysis data for this compound was not present in the search results, the application of NBO analysis to related phosphorus heterocycles highlights its utility in providing deep insights into the electronic interactions that govern their structure and reactivity. researchgate.netresearchgate.net
Spectroscopic and Structural Elucidation of 2,3 Diphenyl 1h Phosphindole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For phosphorus-containing molecules like 2,3-diphenyl-1H-phosphindole, ³¹P NMR is particularly informative, complemented by ¹H and ¹³C NMR for a complete structural assignment.
Phosphorus-31 NMR Chemical Shift Analysis
Phosphorus-31 (³¹P) is a spin ½ nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive technique for studying phosphorus compounds. wikipedia.org The chemical shift in ³¹P NMR provides valuable information about the electronic environment and coordination of the phosphorus atom. wikipedia.orgnih.gov
For phosphindole derivatives, the ³¹P NMR chemical shifts can vary significantly depending on the substituents on the phosphorus atom and the phosphole ring. In the case of this compound and its derivatives, the phosphorus atom is part of a five-membered heterocyclic ring. The chemical shift is influenced by the nature of the substituents on the phosphorus atom (e.g., alkyl, aryl groups) and the oxidation state of the phosphorus (e.g., phosphine (B1218219) vs. phosphine oxide). researchgate.net For instance, the ³¹P NMR chemical shift for 1-tert-butyl-2,3-diphenyl-1H-phosphindole in CDCl₃ is reported to be 25.9 ppm. researchgate.net The chemical shifts are typically referenced to an external standard of 85% H₃PO₄. wikipedia.orgrsc.org
The analysis of ³¹P NMR spectra involves matching the observed chemical shifts to the characteristic ranges for different phosphorus moieties. huji.ac.il For phosphindole oxides, the ³¹P chemical shifts are generally found at a lower field compared to their corresponding phosphines due to the deshielding effect of the oxygen atom. For example, various 1-substituted-2,3-diphenyl-1H-phosphindole 1-oxides exhibit ³¹P NMR signals in the range of δ 35-50 ppm in CDCl₃. rsc.org
Table 1: Selected ³¹P NMR Chemical Shifts for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| 1-tert-butyl-2,3-diphenyl-1H-phosphindole | CDCl₃ | 25.9 | researchgate.net |
| 1-Phenyl-2,3-bis(4-(trifluoromethyl)phenyl)-1H-phosphindole 1-oxide | CDCl₃ | 39.0 | rsc.org |
| Methyl 1,3-diphenyl-1H-phosphindole-2-carboxylate 1-oxide | CDCl₃ | 35.7 | rsc.org |
| Ethyl 1,3-diphenyl-1H-phosphindole-2-carboxylate 1-oxide | CDCl₃ | 35.8 | rsc.org |
| 1-Cyclohexyl-2,3-diphenylphosphindole 1-Oxide | Not Specified | Not Specified | thieme-connect.com |
| 1-Methyl-2,3-diphenyl-1H-phosphindole 1-Oxide | Not Specified | Not Specified | thieme-connect.com |
| 2-(2-methylbenzyl)-1,3-diphenyl-1H-phosphindole 1-oxide | CDCl₃ | 39.7 | rsc.org |
This table is interactive. You can sort and filter the data.
Proton and Carbon-13 NMR for Structural Confirmation
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms present in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons of the phenyl groups and the benzo-fused ring, as well as a signal for the N-H or P-H proton, depending on the specific tautomer and substitution. The chemical shifts and coupling patterns of the aromatic protons can help to confirm the substitution pattern on the rings. chegg.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org In this compound, distinct signals would be observed for the carbons of the phenyl groups and the phosphindole core. The chemical shifts of the carbons directly attached to the phosphorus atom are particularly informative and often show coupling to the ³¹P nucleus (J-coupling), which provides further structural confirmation. researchgate.net For example, in various phosphindole oxide derivatives, the carbon atoms of the phosphole ring show characteristic doublet signals due to coupling with the phosphorus atom. rsc.orgrsc.org
Table 2: Representative ¹H and ¹³C NMR Data for a this compound Oxide Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 7.80-6.82 (m) | Multiplet | - |
| ¹³C | 150.8 (d) | Doublet | J(C-P) = 21.9 |
| ¹³C | 144.3 (d) | Doublet | J(C-P) = 27.1 |
| ¹³C | 135.2 (d) | Doublet | J(C-P) = 95.9 |
| ¹³C | 132.1 (d) | Doublet | J(C-P) = 105.1 |
| ¹³C | 130.7 (d) | Doublet | J(C-P) = 10.8 |
| ¹³C | 129.6 (d) | Doublet | J(C-P) = 99.3 |
| ¹³C | 129.1 (d) | Doublet | J(C-P) = 9.7 |
| ¹³C | 128.8 (d) | Doublet | J(C-P) = 10.8 |
| ¹³C | 123.5 (d) | Doublet | J(C-P) = 10.8 |
| ¹³C | 30.6 (d) | Doublet | J(C-P) = 10.1 |
Data corresponds to 2-(2-methylbenzyl)-1,3-diphenyl-1H-phosphindole 1-oxide. rsc.org This table is interactive. You can sort and filter the data.
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of atoms within the molecule. mnstate.eduemerypharma.comuvic.ca
COSY: A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. oxinst.com This helps in tracing the connectivity of the proton network within the phenyl and phosphindole rings. emerypharma.com
HSQC: An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comcolumbia.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals. emerypharma.com Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids. recx.noprinceton.edu For this compound, a single crystal X-ray diffraction study would provide the exact positions of all atoms in the crystal lattice. This technique has been used to characterize various phosphindole derivatives, confirming their molecular structures. nih.govresearchgate.netbeilstein-journals.orgacs.org The resulting crystal structure would reveal the planarity of the phosphindole ring system and the orientation of the phenyl substituents. researchgate.net
According to the PubChem database, the crystal structure of this compound has been determined and has the COD (Crystallography Open Database) number 4111097. nih.gov The space group is reported as P 1 21/c 1 with unit cell parameters a = 6.0334 Å, b = 13.6676 Å, c = 17.8731 Å, β = 91.428°, and Z = 4. nih.gov
Conformational Analysis and Intermolecular Interactions
The crystal structure provides insights into the conformation of the molecule and the nature of intermolecular interactions in the solid state. researchgate.net The phenyl groups at the 2- and 3-positions of the phosphindole ring will adopt specific torsion angles relative to the phosphole ring to minimize steric hindrance.
Intermolecular interactions, such as van der Waals forces, π-π stacking, and potentially hydrogen bonding involving the P-H group, play a crucial role in the packing of the molecules in the crystal lattice. nih.govrsc.orgrsc.org The analysis of these interactions is important for understanding the solid-state properties of the compound. For instance, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal structures of such compounds. nih.gov
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Formula | C₂₀H₁₅P | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 21/c 1 | nih.gov |
| a (Å) | 6.0334 | nih.gov |
| b (Å) | 13.6676 | nih.gov |
| c (Å) | 17.8731 | nih.gov |
| α (°) | 90.00 | nih.gov |
| β (°) | 91.428 | nih.gov |
| γ (°) | 90.00 | nih.gov |
| Z | 4 | nih.gov |
This table is interactive. You can sort and filter the data.
Mass Spectrometry for Molecular Ion Identification
Mass spectrometry is a fundamental technique for the confirmation of the molecular weight of newly synthesized compounds. For this compound, this technique is crucial for verifying the successful incorporation of the phosphorus atom into the heterocyclic ring and the presence of the two phenyl substituents.
Research on the synthesis of this compound confirms its characterization by mass spectrometry, which validates the molecular structure and formula. researchgate.net The technique identifies the molecular ion peak (M⁺), which corresponds to the mass-to-charge ratio (m/z) of the intact molecule. For this compound, the molecular ion peak is expected at an m/z value corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) is often employed for related phosphindole oxide compounds to provide highly accurate mass measurements, further confirming the elemental composition. rsc.orgrug.nlrsc.org
| Compound Name | Molecular Formula | Calculated Molecular Weight (g/mol) | Expected Primary Ion Peak |
|---|---|---|---|
| This compound | C₂₀H₁₅P | 286.31 | [M+H]⁺ at m/z ≈ 287.0989 |
Vibrational Spectroscopy (Raman, IR) for Electronic Property Probing
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of a molecule. mt.comphotothermal.com These methods measure the vibrational frequencies of bonds, which act as a molecular fingerprint. For this compound, key vibrational modes include the P-H, aromatic C-H, and C=C stretching frequencies, as well as vibrations of the phosphole ring itself.
While a fully assigned experimental spectrum for this compound is not extensively published, the expected frequencies can be inferred from known data for its constituent functional groups and related compounds. researchgate.netrsc.org The P-H stretching vibration is a particularly diagnostic peak for this molecule. In Raman spectroscopy studies of related phosphole systems, distinct bands arising from the central phosphole ring and the outer phenyl substituents are observed, which can be assigned with the aid of density functional theory (DFT) calculations. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 | IR, Raman |
| P-H Stretch | P-H | 2400 - 2200 | IR, Raman |
| Aromatic C=C Stretch | Aryl C=C | 1600 - 1450 | IR, Raman |
| Aromatic C-H Bend | Aryl C-H | 900 - 675 | IR |
UV-Vis Absorption and Fluorescence Spectroscopy for Optical Characterization
The optical properties of this compound are determined by its electronic structure, specifically the extended π-conjugation across the phosphindole core and phenyl rings. UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions and emissive properties of such molecules. torvergata.it
The UV-Vis absorption spectrum is expected to show distinct bands corresponding to π→π* transitions within the conjugated system. Studies on structurally related benzo[b]phosphole oxides and 9-phenyl-9-phosphafluorene oxides reveal intense absorption bands in the UV region. beilstein-journals.orgacs.org For instance, some phosphafluorene oxide derivatives show absorption bands around 290 nm and 340 nm, attributed to π→π* and intramolecular charge transfer transitions, respectively. beilstein-journals.org
Many phosphole-based compounds are known to be fluorescent, often exhibiting intense blue-green emission. acs.org The fluorescence properties, including the emission wavelength (λem) and quantum yield, are highly dependent on the molecular structure and the nature of the phosphorus atom. acs.org The emission from these types of molecules can be sensitive to solvent polarity, a phenomenon known as solvatochromism. rsc.org While specific data for this compound is limited, the photophysical properties of related compounds suggest it is likely to be a fluorescent material.
| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference |
|---|---|---|---|
| Benzo[b]phosphole Oxides | Not specified | Blue-Green Fluorescence | acs.org |
| 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide | ~290, ~340 | 408 | beilstein-journals.org |
| Donor-substituted 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxides | Not specified | 424 - 444 | beilstein-journals.org |
Electronic Structure and Aromaticity in 2,3 Diphenyl 1h Phosphindole
Degree of Aromaticity and Electron Delocalization within the Phosphindole Ring
The phosphindole ring is a derivative of phosphole, the phosphorus analog of pyrrole (B145914). Unlike pyrrole, which is distinctly aromatic, the phosphole ring system exhibits a significantly lower degree of aromaticity. diva-portal.org This is primarily due to the phosphorus atom's lower propensity to delocalize its lone pair of electrons into the five-membered ring's π-system. diva-portal.org The resulting electronic structure is characterized as weakly aromatic. diva-portal.org
This reduced aromaticity has profound implications for the ring's chemical and electronic behavior. The electron delocalization within the phosphindole core is less extensive compared to its nitrogen-containing indole (B1671886) counterpart. nih.gov Theoretical methods such as the analysis of the electron density of delocalized bonds (EDDB) and multicenter delocalization indices (MCI) are employed to quantify the degree of aromaticity and cyclic electron delocalization in such heterocyclic systems. rsc.orgrsc.orgmdpi.com The limited delocalization in the phosphindole ring is a key factor contributing to its unique electronic properties, distinguishing it from other aromatic heterocycles. diva-portal.org
Influence of Phenyl Substituents on Electronic Properties
The electronic nature of substituents can effectively tune the properties of phosphole-based π-conjugated compounds. researchgate.net In 2,3-diphenyl-1H-phosphindole, the phenyl groups are integral to the conjugated framework. Their orientation relative to the phosphindole ring can affect the extent of π-orbital overlap, thereby modulating the electronic communication throughout the molecule. This modification of the electronic structure is crucial for tailoring the compound for specific applications, such as in organic electronic devices where tuning of optoelectronic properties is essential. researchgate.net
Homo-LUMO Gap Analysis and Electron-Accepting Character
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO energy is related to the ability to donate an electron (ionization potential), while the LUMO energy corresponds to the ability to accept an electron (electron affinity). researchgate.netresearchgate.netemerginginvestigators.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net
Phospholes and their derivatives, including phosphindoles, are noted for their intrinsic electron-accepting properties, a consequence of their unique electronic structure. diva-portal.orguef.fi This character is enhanced in phosphine (B1218219) oxides, where the phosphorus atom is in a higher oxidation state. diva-portal.orguef.fi The electron density of the LUMO in many phosphole-based systems is primarily localized on the phosphole ring, which supports its role as an electron acceptor. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. emerginginvestigators.orgnih.gov
Below is a representative table illustrating typical frontier orbital energies for phosphole-based systems, calculated using Density Functional Theory (DFT).
| Feature | Description | Representative Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -5.5 to -6.5 |
| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -2.0 to -3.0 |
| HOMO-LUMO Gap | Energy difference (LUMO - HOMO); relates to stability and electronic transitions. | 2.5 to 4.5 |
Note: These values are illustrative for π-conjugated phosphole systems and can vary based on specific substituents and computational methods.
Computational Chemistry Approaches for Electronic Structure Analysis
Modern computational methods are essential for a detailed understanding of the electronic properties of complex molecules like this compound. These techniques allow for the calculation of molecular structures, orbital energies, and spectroscopic properties with a high degree of accuracy.
Ab initio and Density Functional Theory (DFT) are two of the most powerful and widely used quantum chemical methods for studying molecular systems. nih.govresearchgate.net The term ab initio implies that the calculations are based on first principles of quantum mechanics without the inclusion of experimental data. stackexchange.comdtu.dk DFT, while also a first-principles method, calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction, making it computationally more efficient for larger molecules. stackexchange.com
These methods are routinely used to:
Optimize the ground-state molecular geometry.
Calculate frontier molecular orbital energies (HOMO and LUMO) and the corresponding energy gap. researchgate.netresearchgate.net
Analyze reaction energetics and mechanisms, as demonstrated in studies of phosphindole formation. researchgate.netresearchgate.net
Simulate vibrational spectra (IR and Raman). researchgate.net
The reliability of DFT methods has been confirmed by the good correspondence between simulated and experimental spectral properties for related phosphole derivatives. researchgate.net
To investigate the excited-state properties and electronic transitions of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. diva-portal.orgchemrxiv.org TD-DFT is an extension of DFT that can calculate the energies of electronic excited states, which correspond to the absorption of light in UV-visible spectroscopy. nih.govnih.gov
Key applications of TD-DFT in the study of this compound and related compounds include:
Simulating UV-vis absorption spectra. researchgate.netresearchgate.net
Assigning absorption bands to specific electronic transitions, such as HOMO→LUMO or other orbital-to-orbital promotions. researchgate.netresearchgate.net
Understanding the nature of excited states, for instance, identifying them as intramolecular charge transfer states. researchgate.net
By visualizing the molecular orbitals involved in these transitions, researchers can gain a detailed picture of how electron density is redistributed upon photoexcitation. chemrxiv.orgresearchgate.net
Coordination Chemistry of 2,3 Diphenyl 1h Phosphindole and Its Ligand Applications
Interaction with Transition Metals and Complex Formation
Phosphines are well-established as effective "soft" σ-donating ligands that form stable complexes with a wide range of transition metals. researchgate.net The phosphorus atom in 2,3-diphenyl-1H-phosphindole, with its lone pair of electrons, readily coordinates to metal centers. The formation of this compound itself can be achieved through a metal-mediated process. Specifically, it can be synthesized via a photochemical rearrangement of a ruthenium-3,3-diphenyl-3H-phosphindole adduct. researchgate.net
The initial step in this synthetic pathway involves the coordination of a phosphaalkyne, Ph₃C-C≡P, to a Group 8 transition metal center, such as iron or ruthenium, to yield η¹-complexes. researchgate.net For instance, the reaction with ruthenium precursors forms the complex [RuH(dppe)₂(Ph₃CC≡P)]OTf (where dppe is bis-1,2-diphenylphosphinoethane). researchgate.net Subsequent acid-induced cyclization of the coordinated phosphaalkyne leads to the formation of a 3,3-diphenyl-3H-phosphindole ligand coordinated to the metal. researchgate.net This process represents a novel example of an electrophilic aromatic substitution where a low-coordinate phosphorus atom acts as the electrophile. researchgate.net
The interaction is not limited to the synthesis of the ligand itself. Once formed, this compound and its isomers can act as P-donor ligands, similar to other phospholes and phosphinines, which are known to coordinate to various transition metals including nickel, palladium, platinum, rhodium, iridium, cobalt, iron, ruthenium, osmium, copper, silver, and gold. rsc.org The electronic and steric properties of the phosphindole ligand can be fine-tuned, which in turn influences the reactivity and selectivity of the resulting metal complexes. researchgate.net
In a different approach, the demetallation of a tungsten pentacarbonyl complex, W(CO)₅-complexed 2-aminophosphindole, by heating with bis(diphenylphosphino)ethane (dppe) also yields the free phosphindole ligand, demonstrating the lability of the P-metal bond under certain conditions. acs.org
Role as a Ligand in Homogeneous Catalysis
Trivalent phosphorus compounds are of paramount importance as ligands in homogeneous catalysis, enabling significant advancements in catalytic activity and selectivity. researchgate.net Phosphine (B1218219) ligands play a crucial role by stabilizing the metal center, enhancing solubility, and allowing for the fine-tuning of the catalyst's electronic and steric environment to control chemo-, regio-, and enantioselectivity. researchgate.netresearchgate.net
While direct catalytic applications of this compound are not extensively documented, the broader family of phospholes and phosphinines, to which it belongs, has a rich history in catalysis. researchgate.netmdpi.com Phosphole-based ligands have been successfully employed in numerous metal-catalyzed reactions, including hydroformylation, C-C coupling reactions, and hydrogenation. researchgate.netmdpi.com For example, palladium complexes bearing phosphine ligands have shown catalytic activity in Sonogashira coupling reactions. researchgate.net
Given the established utility of related phosphorus heterocycles, this compound is a promising candidate for application as a ligand in homogeneous catalysis. Its structural features suggest it could be effective in reactions where electron-rich and sterically demanding ligands are beneficial. A synthetic cycle has been developed for the ruthenium-promoted formation of 1H-phosphindoles, which recycles the ruthenium cation [RuH(dppe)₂]⁺, hinting at its potential integration into catalytic processes. researchgate.net
Studies on Metal-Phosphindole Adducts
The interaction between ruthenium and phosphindoles has been a key area of study, particularly in the context of synthesizing the 1H-phosphindole isomer. The process begins with the coordination of a phosphaalkyne to a ruthenium center to form an η¹-complex, such as [RuH(dppe)₂(Ph₃CC≡P)]OTf. researchgate.net Acid-catalyzed cyclization of this precursor yields a ruthenium-3,3-diphenyl-3H-phosphindole adduct. researchgate.net
A crucial finding is the photochemical rearrangement of the ruthenium-3,3-diphenyl-3H-phosphindole adduct (5) to furnish this compound (9). researchgate.net This transformation provides a specific route to the 1H-isomer, which is distinct from the thermal reaction of the corresponding iron complex. researchgate.net A complete synthetic cycle for this conversion has been developed, which allows for the recycling of the ruthenium cation [RuH(dppe)₂]⁺, highlighting the efficiency of this metal-promoted process. researchgate.netmdpi.com The structures of the initial ruthenium complex, the intermediate adduct, and the final this compound product have been confirmed by single-crystal X-ray diffraction studies. researchgate.net
Table 1: Key Ruthenium Species in the Formation of this compound
| Compound Name | Role in Synthesis | Method of Formation/Conversion |
|---|---|---|
| [RuH(dppe)₂(Ph₃CC≡P)]OTf | Precursor Complex | Coordination of Ph₃C-C≡P to a Ru center |
| Ruthenium-3,3-diphenyl-3H-phosphindole adduct | Intermediate Adduct | Acid-catalyzed cyclization of the precursor |
Similar to ruthenium, iron has been used to mediate the formation of phosphindoles. The coordination of the phosphaalkyne Ph₃C-C≡P to an iron(II) center yields the η¹-complex [FeH(dppe)₂(Ph₃CC≡P)]OTf. researchgate.net Following the same principle as the ruthenium pathway, this complex undergoes acid-induced cyclization to form an iron-3,3-diphenyl-3H-phosphindole adduct. researchgate.net
However, the reactivity of the iron adduct differs significantly from its ruthenium counterpart. Thermolysis of the iron-3,3-diphenyl-3H-phosphindole adduct in acetonitrile (B52724) results in the quantitative formation of the free 3,3-diphenyl-3H-phosphindole, not the 1H-isomer. researchgate.net This highlights a key difference in the reaction mechanism or the stability of the intermediates when coordinated to iron versus ruthenium. The iron and ruthenium complexes, including the initial phosphaalkyne adducts and the resulting 3H-phosphindole adducts, have been characterized crystallographically. researchgate.net
The synthesis of such complexes often involves the reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), or the reduction of HAuCl₄ with a phosphine ligand. researchgate.net Characterization of these gold(I)-phosphine complexes by ³¹P NMR spectroscopy consistently shows a significant downfield shift of the phosphorus signal upon coordination to the gold center, which is a hallmark of complex formation. rsc.orgresearchgate.net For example, gold(I) complexes with pyrazole- and bipyrazole-containing phosphine ligands have been synthesized and characterized, showing this characteristic downfield shift. researchgate.net It is reasonable to expect that this compound would coordinate to gold(I) in a similar fashion, yielding stable, linear complexes. These complexes often exhibit interesting biological activities and luminescence properties. researchgate.netuva.nlmdpi.com
Table 2: Expected Properties of a Au(I)-Phosphindole Complex
| Property | Expected Characteristic | Rationale (based on analogous complexes) |
|---|---|---|
| Coordination Geometry | Linear, two-coordinate | Typical for Au(I) with monodentate phosphines |
| ³¹P NMR | Significant downfield shift | Confirmation of P-Au bond formation |
Iron Complexes
Stereochemical Control in Coordination Complexes
The control of stereochemistry is a central theme in coordination chemistry, particularly for applications in asymmetric catalysis. Chiral phosphine ligands are instrumental in creating chiral metal complexes that can induce enantioselectivity in chemical reactions. researchgate.netmdpi.comuit.no
Phospholes, including phosphindoles, can be rendered chiral by introducing stereogenic centers either on the phosphorus atom (P-chiral) or on the substituents attached to the phosphole ring. While direct studies on stereochemical control using this compound are limited, the principles derived from the broader field of chiral phosphine ligands are applicable. The synthesis of P-chiral phosphine oxides, such as 1-(tert-butyl)-2,3-diphenyl-1H-phosphindole 1-oxide, has been reported, indicating that chiral derivatives of the phosphindole scaffold are accessible.
When a chiral phosphindole ligand coordinates to a transition metal, it can create a chiral environment around the metal center. uit.no The stereochemistry of the resulting complex, such as the helical arrangement of ligands, can be investigated using techniques like circular dichroism (CD) spectroscopy. For example, studies on Schiff-base transition metal complexes have shown how the chirality of the ligand dictates the helicity (M or P) of the final complex. It is anticipated that a P-chiral phosphindole ligand would similarly influence the stereochemical outcome of its coordination complexes, making it a potentially valuable tool for asymmetric synthesis. The stereochemistry of transition metal dinitrosyl complexes has also been rationalized using molecular orbital theory, demonstrating the fundamental principles that govern the spatial arrangement of ligands.
Design of Novel Phosphine Ligands Based on Phosphindole Scaffolds
The phosphindole framework serves as a versatile and highly tunable scaffold for the development of novel phosphine ligands. Its inherent structural and electronic properties, combined with the potential for modification at various positions, have made it an attractive target for ligand design in catalysis. The strategic manipulation of the phosphindole skeleton allows for the fine-tuning of the resulting metal complexes' geometry and reactivity, which is crucial for advancing transition metal-catalyzed processes. orgsyn.org
A key strategy in designing these ligands involves leveraging the straightforward synthesis of the phosphindole core, often through methods like the Fischer indolization, which uses readily available starting materials. orgsyn.orgorganic-chemistry.org This accessibility allows for the rapid assembly of a structurally diverse library of ligands, which is essential for creating versatile catalysts for a wide range of applications. orgsyn.org The design of these ligands primarily focuses on achieving a high degree of steric and electronic tunability to enhance catalytic efficiency. organic-chemistry.org
Researchers have successfully developed several series of indolylphosphine ligands that have proven to be excellent for palladium-catalyzed carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. orgsyn.org The design principles for these ligands often include:
Utilizing inexpensive and accessible starting materials. orgsyn.org
Employing simple and direct synthetic pathways. orgsyn.org
Enabling significant steric and electronic adjustments to create ligand diversity. orgsyn.org
Modifications are typically introduced at three key locations on the phosphindole scaffold to influence the ligand's properties: the phosphorus atom, the indole (B1671886) nitrogen, and the phenyl rings of the indole backbone. For instance, introducing bulky and electron-rich phosphine moieties has been shown to significantly improve catalytic performance. organic-chemistry.org Mechanistic studies suggest that the aryl ring at the bottom of the indolyl scaffold plays a critical role in stabilizing the catalyst through both steric and electronic effects. organic-chemistry.org
A notable example of this design strategy is the development of the CM-phos family of ligands. By systematically modifying the CM-phos scaffold, researchers have created more electron-rich ligands to facilitate specific catalytic steps. For example, the introduction of a methoxy (B1213986) group (para to the phosphine moiety) to create MeO-CM-phos resulted in a more electron-rich ligand that facilitated the oxidative addition of less reactive aryl sulfonates in C-B bond coupling reactions. orgsyn.org Further enhancement was achieved by adding a second methoxy group, yielding (MeO)2-CM-phos, which proved more effective in the mono-N-arylation of arylhydrazines with aryl tosylates compared to its predecessors. orgsyn.org
The following tables detail the design variations of indolylphosphine ligands based on the CM-phos scaffold and their impact on catalytic performance.
Table 1: Design and Structural Modification of CM-phos Derived Ligands
| Ligand Name | Modification from CM-phos Scaffold | Purpose of Modification |
| CM-phos | Base scaffold | General purpose ligand for C-C and C-N coupling. orgsyn.org |
| MeO-CM-phos | Addition of a methoxy group on the phenyl ring. orgsyn.org | Increase electron density to facilitate oxidative addition. orgsyn.org |
| (MeO)2-CM-phos | Addition of a second methoxy group on the phenyl ring. orgsyn.org | Further increase electron-richness for more challenging arylations. orgsyn.org |
Table 2: Performance of CM-phos Derived Ligands in Catalysis
| Reaction Type | Ligand | Catalyst System | Yield (%) | Reference |
| Borylation of Aryl Tosylates | CM-phos | Pd/CM-phos | 86% | orgsyn.org |
| Borylation of Aryl Tosylates | MeO-CM-phos | Pd/MeO-CM-phos | 96% | orgsyn.org |
| Mono-N-arylation of Arylhydrazines | CM-phos | Pd/CM-phos | 73% | orgsyn.org |
| Mono-N-arylation of Arylhydrazines | MeO-CM-phos | Pd/MeO-CM-phos | 80% | orgsyn.org |
| Mono-N-arylation of Arylhydrazines | (MeO)2-CM-phos | Pd/(MeO)2-CM-phos | 85% | orgsyn.org |
The development of phosphine ligands from phosphindole scaffolds extends beyond simple substitutions. More complex, chiral, and helical structures have been synthesized through methods like the photochemical oxidative cyclization of olefins containing 1H-phosphindole units. researchgate.net In these advanced designs, the configuration of the stereogenic phosphorus center can dictate the helical chirality of the final molecule, leading to enantiopure helical phosphines for use in asymmetric catalysis. researchgate.net
Derivatives and Analogues of 2,3 Diphenyl 1h Phosphindole
Structural Modifications at the Phosphorus Atom
Phosphine (B1218219) Oxides and Sulfides
The conversion of the trivalent phosphorus atom in 2,3-diphenyl-1H-phosphindole to a pentavalent state through the formation of phosphine oxides (P=O) and phosphine sulfides (P=S) significantly impacts the molecule's electronic properties and stability. core.ac.ukacs.org This transformation from a pyramidal phosphorus to a tetrahedral geometry alters the electronic delocalization within the π-conjugated system. core.ac.uk
The oxidation of the phosphorus atom generally leads to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) level, which can enhance the electron-accepting properties of the molecule. researchgate.net This makes phosphine oxides and sulfides promising candidates for use as electron-transporting materials in organic light-emitting diodes (OLEDs). core.ac.uk For instance, benzo[b]phosphole sulfides have been successfully employed as an electron-transporting layer in OLEDs. core.ac.uk
The photophysical properties are also markedly affected. While many phospholes exhibit weak photoluminescence, their corresponding oxides and sulfides can show enhanced fluorescence quantum yields in the solid state. acs.org This is attributed to the steric hindrance provided by the tetrahedral phosphorus atom, which can prevent π-stacking in the solid state and thus reduce aggregation-caused quenching of emission. core.ac.uk
A study on 1-ethoxy-2,3-diphenyl-1H-phosphindole 1-oxide highlighted its purification and characterization, indicating the stability and accessibility of such derivatives. mpg.de Furthermore, research on 2,3-dihydro-1H-phosphindole-1-oxides has demonstrated efficient synthetic routes to these compounds, paving the way for broader exploration of their properties and applications. rsc.orgresearchgate.net
Table 1: Comparison of Properties between Phosphine, Phosphine Oxide, and Phosphine Sulfide (B99878) Derivatives
| Property | Trivalent Phosphine (P) | Pentavalent Phosphine Oxide (P=O) | Pentavalent Phosphine Sulfide (P=S) |
| Geometry at P | Pyramidal | Tetrahedral | Tetrahedral |
| LUMO Energy Level | Higher | Lower (stabilized) researchgate.net | Lower (stabilized) |
| Electron-Accepting Ability | Weaker | Stronger researchgate.net | Stronger |
| Solid-State Emission | Often weak due to π-stacking | Can be enhanced acs.org | Can be enhanced |
| Applications | Ligands in catalysis | Electron-transporting materials in OLEDs core.ac.uk | Electron-transporting materials in OLEDs core.ac.uk |
Phosphonium (B103445) Salts
The quaternization of the phosphorus atom in phosphindoles leads to the formation of phosphonium salts. This transformation involves the reaction of the trivalent phosphorus with an electrophile, resulting in a positively charged, tetracoordinate phosphorus center. unive.it This modification drastically alters the electronic and solubility properties of the parent phosphindole.
The introduction of a positive charge on the phosphorus atom significantly lowers the energy of the LUMO, making phosphonium salts strong electron acceptors. uef.fi This property is highly desirable for applications in organic electronics, particularly as n-type materials. The synthesis of phosphonium salts is typically straightforward, often involving the reaction of the corresponding phosphine with an alkyl halide. unive.itgoogle.com
The properties of phosphonium salts can be tuned by varying the counter-ion and the substituents on the phosphorus atom. mdpi.com For instance, sterically hindered phosphonium salts have been synthesized and evaluated for their ability to stabilize palladium nanoparticles, showcasing their utility beyond just electronic materials. mdpi.com The synthesis of novel phosphonium salts with donor-acceptor molecular architectures has also been explored, demonstrating the potential for creating materials with tailored optoelectronic properties. uef.fi
Ring-Fused Phosphole Systems (e.g., Benzo[b]phospholes, Dibenzo[b,d]phospholes)
Extending the π-conjugation of the phosphole core through the fusion of additional aromatic rings, such as in benzo[b]phospholes and dibenzo[b,d]phospholes, is a powerful strategy to modulate their electronic and optical properties. core.ac.ukacs.orgspringernature.combeilstein-journals.orgnih.gov
Benzo[b]phospholes, which contain a phosphole ring fused to a single benzene (B151609) ring, have been the subject of extensive research. acs.orgspringernature.com The fusion of the benzene ring extends the π-system, leading to red-shifted absorption and emission spectra compared to non-fused phospholes. researchgate.net The electronic properties of benzo[b]phospholes can be further tuned by introducing substituents on both the benzo and phosphole rings. researchgate.net Synthetic methodologies for creating a variety of functionalized benzo[b]phosphole derivatives have been developed, allowing for a systematic investigation of their structure-property relationships. acs.org
Dibenzo[b,d]phospholes, also known as 9-phosphafluorenes, feature a phosphole ring fused between two benzene rings. These compounds are isoelectronic analogues of fluorene (B118485) and have garnered significant attention for their potential applications in organic electronics. researchgate.net However, some dibenzophosphole derivatives have shown weak photoluminescence in the solid state, which can limit their use in OLEDs. core.ac.uk Theoretical studies on phosphafluorenes have provided valuable insights into their molecular structures and optoelectronic properties, guiding the design of new materials with improved performance. researchgate.net The π-extension of dibenzophospholes to create larger, fused aromatic systems has also been explored, leading to materials with altered photophysical properties. nih.gov
Phosphindole Analogues with Varied Substituents
The introduction of different substituent groups at various positions on the phosphindole ring system provides another avenue for tailoring their properties.
Influence of α and β Substituents on Electronic and Optical Properties
Substituents at the α (adjacent to the phosphorus) and β positions of the phosphole ring have a profound impact on the electronic and optical properties of phosphindole analogues. core.ac.ukacs.org The nature of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the LUMO.
For example, attaching aryl groups at the 2-position of naphtho[2,3-b]phosphole P-oxides and their benzo[b]phosphole counterparts has been shown to influence their optical and photophysical properties. acs.org Suzuki–Miyaura cross-coupling reactions have been employed to synthesize a series of these derivatives, allowing for a systematic study of the electronic and steric effects of the 2-aryl groups. acs.org The photophysical behavior of these compounds, including their absorption and emission characteristics, is highly dependent on the nature of these substituents. rsc.org The Hammett sigma values of substituents can be used to quantify their electron-donating or withdrawing capacity and correlate it with the observed changes in optical properties. dtic.mil
Table 2: Effect of α and β Substituents on Phosphindole Properties
| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Impact on Optical Properties | Reference |
| Electron-Donating Group | Raises energy | Minor effect | Red-shift in absorption/emission | dtic.mil |
| Electron-Withdrawing Group | Lowers energy | Lowers energy | Blue-shift in absorption/emission | dtic.mil |
| Bulky Aryl Group | Can influence planarity | Can influence planarity | Affects quantum yield and solid-state packing | acs.org |
Steric and Electronic Effects of Remote Substituents (e.g., trifluoromethylphenyl)
For instance, the introduction of a trifluoromethylphenyl group can have a notable impact. The trifluoromethyl group is strongly electron-withdrawing, which can influence the electronic properties of the entire molecule. scholaris.ca Additionally, its size can introduce steric hindrance, affecting the planarity of the π-system and influencing intermolecular interactions in the solid state. wiley.com The study of such steric and electronic effects is crucial for understanding and designing molecules with specific functionalities. wiley.comnih.gov For example, in the context of benzo[b]phosphole-fused diarylethenes, the substituents on the P-atom were found to be critical in tuning their photochromic properties. springernature.com
Applications of 2,3 Diphenyl 1h Phosphindole in Advanced Materials Science
Building Blocks for π-Conjugated Systems
Phospholes, the class of compounds to which 2,3-diphenyl-1H-phosphindole belongs, are recognized as valuable building blocks for functional π-conjugated organic materials. researchgate.net The distinct properties of phospholes, such as their low aromaticity, allow for the creation of extended π-conjugated systems when incorporated into larger molecular or polymeric structures. researchgate.netresearchgate.net This is because the phosphorus atom's lone pair of electrons does not readily delocalize within the five-membered ring, making the phosphole ring system weakly aromatic and electron-accepting. researchgate.netdiva-portal.org This characteristic is crucial for designing materials with specific electronic functionalities.
The synthesis of π-conjugated systems often involves connecting different aromatic units. The use of this compound and its derivatives allows for the construction of complex architectures with tailored properties. nih.gov For instance, benzotrifuran (BTFuran) has been demonstrated as a building block for π-conjugated systems through α-lithiation and subsequent cross-coupling reactions, providing access to a variety of conjugated molecules. rsc.org Similarly, the modification of phosphole rings, including the formation of phosphine (B1218219) oxides, can further enhance their electron-accepting nature, which is beneficial for applications in organic electronics. diva-portal.org
Functional Materials for Organic Electronic Devices
The utility of this compound and related phosphole derivatives extends to their use in functional materials for organic electronic devices. researchgate.netntu.edu.sg Their inherent electronic properties, which can be tuned through chemical modification, make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netsibils.orgosaka-u.ac.jp The electron-accepting nature of the phosphole core, particularly in its oxidized form (phosphine oxide), is a key feature that can be exploited in these devices. diva-portal.orguef.fi
Organic Light-Emitting Diodes (OLEDs)
Phosphole-containing materials, including derivatives of this compound, have shown significant promise in the field of OLEDs. researchgate.netsibils.org The unique electronic structure of phospholes, particularly their low-lying LUMO (Lowest Unoccupied Molecular Orbital), makes them effective electron-transporting or emissive materials in OLED devices. researchgate.net The ability to tune the emission color and efficiency through the introduction of different substituents on the phosphole ring is a significant advantage. uef.fi For example, dibenzophospholes have been utilized in OLEDs, demonstrating the potential of these phosphorus-containing heterocycles in creating efficient and stable light-emitting devices. researchgate.net
Photovoltaics
In the realm of organic photovoltaics (OPVs), phosphole derivatives are being explored for their potential as electron-acceptor materials. sibils.orgnih.gov The electron-deficient nature of the phosphole ring system is advantageous for facilitating charge separation at the donor-acceptor interface, a critical process in the operation of solar cells. The ability to modify the electronic properties of phospholes allows for the optimization of energy levels to match those of common donor materials, thereby enhancing the efficiency of charge generation and collection. researchgate.net
Materials with Specific Electronic or Optical Properties
The unique molecular structure of this compound gives rise to interesting electronic and optical phenomena, such as luminescence and solvatochromism. These properties are highly dependent on the molecular environment and can be harnessed for various applications.
Luminescent Properties and Aggregation-Induced Emission (AIE)
Many phosphole derivatives, including those related to this compound, exhibit strong luminescence. rsc.org A particularly interesting phenomenon observed in some of these compounds is aggregation-induced emission (AIE). acs.orgresearchgate.net In contrast to many conventional fluorescent molecules that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active materials show enhanced emission upon aggregation. acs.org This property is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net
The AIE effect has been observed in various imidazole (B134444) and butadiene derivatives, where the restriction of molecular motion in aggregates leads to significant fluorescence enhancement. sioc-journal.cnnih.gov Similarly, dendritic phosphole oxides have been shown to be non-emissive in solution but highly luminescent in the aggregate and solid states due to the AIE phenomenon. researchgate.net This property is highly desirable for applications in solid-state lighting and bio-imaging. rsc.org
Table 1: Aggregation-Induced Emission (AIE) Characteristics
| Compound Family | Emission Behavior in Solution | Emission Behavior in Aggregate/Solid State | Reference |
|---|---|---|---|
| Dendritic Phosphole Oxides | No emission | Intense emission | researchgate.net |
| Triphenylimidazole Derivatives | Weak or no emission | Strong emission | sioc-journal.cn |
| Bridged (E,E)-1,4-Diphenyl-1,3-butadiene Derivatives | Environmentally sensitive fluorescence | AIE characteristics with J-aggregate luminescence | nih.gov |
Solvatochromism in Fluorescence
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is another significant optical property observed in derivatives of this compound. rsc.org This phenomenon arises from the change in the dipole moment of the molecule upon excitation. In push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, the intramolecular charge transfer (ICT) character of the excited state leads to pronounced solvatochromism. d-nb.infonih.gov
Donor-acceptor type benzo[b]phosphole P-oxides have exhibited large solvatochromic shifts in their fluorescence spectra. researchgate.net For example, some push-pull thienylthiazole boron complexes show strong positive solvatochromism in emission, with the emission color changing from yellow to red with increasing solvent polarity. nih.gov This sensitivity to the environment makes these compounds promising candidates for use as fluorescent probes and sensors. d-nb.infobiomedgrid.com
Table 2: Solvatochromic Properties of Selected Compounds
| Compound Class | Emission Shift (Δλem) | Solvent Polarity Dependence | Reference |
|---|---|---|---|
| Push-Pull Indenoindene Derivatives | 0.59 - 0.74 eV | Blue in non-polar, red in polar solvents | d-nb.info |
| Donor-π-Acceptor Thienylthiazole Boron Complexes | up to ~4300 cm⁻¹ | Yellow in non-polar, red in polar solvents | nih.gov |
Applications in Advanced Imaging Techniques
The unique electronic properties and inherent stability of the phosphole P-oxide core, a key derivative of the this compound scaffold, have positioned these compounds as promising candidates for advanced imaging applications. Their utility stems from their electron-accepting character, which can be leveraged to create fluorophores with remarkable properties. jst.go.jpdiva-portal.org Researchers have successfully synthesized a variety of phosphole-based dyes, demonstrating their effectiveness in both conventional fluorescence microscopy and cutting-edge super-resolution techniques.
Fluorescence Imaging and Staining Agents
The development of fluorescent probes for selectively imaging specific cellular components is crucial for understanding biological processes. Derivatives of the phosphindole scaffold have emerged as effective staining agents, particularly for lipid droplets (LDs), which are essential lipid-storage organelles. frontiersin.org
One notable example is a donor-acceptor type benzo[b]phosphole P-oxide, which functions as a polarity-sensitive fluorescent probe for LDs. jst.go.jpnih.gov Marketed under the name LipiDye, this compound exhibits significant solvatochromism—a change in its spectral properties based on the polarity of its environment. nih.gov In nonpolar environments like the interior of a lipid droplet, the dye emits at a shorter wavelength (around 521–530 nm). However, when located in other, more polar cellular compartments, its emission is red-shifted (556–565 nm). This spectral difference allows for the clear discrimination and imaging of LDs from other cellular structures through deconvolution techniques. nih.gov
The photophysical properties that enable this application are detailed in the table below.
Table 1: Photophysical Properties of a Benzophosphole Oxide-Based Lipid Droplet Probe (LipiDye)
| Property | Value | Environment |
|---|---|---|
| Absorption Maximum | 415 nm | Toluene |
| Emission Maximum | 528 nm | Toluene |
| Emission Maximum | 521–530 nm | Lipid Droplets |
| Emission Maximum | 556–565 nm | Other Cellular Compartments |
Data sourced from: nih.gov
The versatility of the phosphole scaffold is further demonstrated by the development of other derivatives. For instance, non-fused phospholes substituted with thienyl groups have also been successfully used to stain lipid droplets in living cells. frontiersin.org Furthermore, research has shown that the photophysical properties of benzophosphole oxides can be finely tuned by introducing different aryl substituents at the 3-position of the phosphole ring, which significantly affects their photoluminescence and fluorescence quantum yields. acs.orgnih.gov This synthetic tunability opens the door to creating a diverse library of fluorescent probes for various bioimaging targets.
Super-Resolution STED Imaging and Photostability-Based Multicolor Imaging
Stimulated Emission Depletion (STED) microscopy is a powerful super-resolution technique that overcomes the diffraction limit of light, allowing for the visualization of subcellular structures with nanoscale resolution. nih.govchem-station.com A major practical limitation of STED microscopy is the rapid photobleaching of fluorescent dyes caused by the high-intensity depletion laser required for the technique. chem-station.comresearchgate.net This has driven the development of exceptionally photostable fluorophores.
Phosphole-based dyes, particularly those incorporating a fully ring-fused π-conjugated skeleton with an electron-accepting phosphole P-oxide unit, have proven to be a breakthrough in this area. nih.govresearchgate.netacs.org These dyes exhibit outstanding resistance to photoirradiation, making them ideal for the demanding conditions of STED imaging. nih.govacs.org
Key developments in this field include:
C-Naphox: A super-photostable dye that combines a phosphole unit with an electron-donating triphenylamine (B166846) moiety. nih.govchem-station.com C-Naphox demonstrated excellent cell permeability and remarkable resistance to photobleaching, remaining stable even after 50 cycles of STED imaging. acs.org
PhoxBright 430 (PB430): An improved, second-generation dye where the removal of the amino group found in C-Naphox alters the electronic transition character from intramolecular charge transfer (ICT) to π-π*. nih.govresearchgate.net This change results in intense fluorescence that is largely insensitive to the polarity of the molecular environment, providing bright staining even in aqueous media. nih.govchem-station.comresearchgate.net
The exceptional photostability of PB430 has enabled significant advances in STED imaging. When conjugated to an antibody, PB430 was used to achieve a three-dimensional reconstruction of super-resolution STED images of cytoskeletal structures. jst.go.jpnih.govresearchgate.net Crucially, its stability allowed for the development of photostability-based multicolor STED imaging . nih.govresearchgate.net This technique exploits the differential photostability of various dyes to distinguish between them, expanding the multiplexing capabilities of super-resolution microscopy.
The success of this scaffold has led to a new generation of targeted probes, such as MitoPB Yellow and LysoPB Yellow, designed for STED imaging of mitochondrial cristae and lysosomal membranes with resolutions of ~45-70 nm, far beyond the diffraction limit of light. acs.orgpnas.org
Table 2: Applications of Photostable Phosphole-Based Dyes in STED Microscopy
| Dye Name | Core Structure | Key Features | Application | Achieved Resolution |
|---|---|---|---|---|
| C-Naphox | Fused Phosphole P-Oxide | High photostability; Donor-acceptor character | STED imaging of organelles in HeLa cells acs.org | N/A |
| PhoxBright 430 (PB430) | Fused Phosphole P-Oxide | Super-photostable; Bright in aqueous media; Environment-insensitive fluorescence nih.govchem-station.comresearchgate.net | 3D STED imaging; Photostability-based multicolor imaging jst.go.jpnih.govresearchgate.net | N/A |
| LysoPB Yellow | Phosphole Oxide | High photostability; Lysosome-specific staining | Live-cell STED imaging of lysosomal membranes | ~70 nm |
| MitoPB Yellow | Phosphole Oxide | High photostability; Mitochondria-specific staining; Fluorogenic response pnas.org | Live-cell STED imaging of mitochondrial cristae dynamics acs.orgpnas.org | ~45-60 nm acs.orgpnas.org |
Current Challenges and Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the broader application of 2,3-diphenyl-1H-phosphindole lies in its synthesis. Current methods, while effective, can be complex and may not always align with the principles of green chemistry. Future research is crucial for developing more efficient and sustainable synthetic pathways.
One notable synthesis involves a photochemical rearrangement of a ruthenium-3,3-diphenyl-3H-phosphindole adduct. nih.govresearchgate.net This method, while innovative, relies on a transition metal and photochemical steps, which can be energy-intensive and require specialized equipment. Another approach involves the reaction of 2,2'-dilithiated biaryls with dichlorophosphines, a common strategy for forming phosphole rings. researchgate.net However, the use of organolithium reagents necessitates stringent anhydrous and anaerobic conditions.
Future research should focus on:
Catalytic Methods: Exploring new catalytic systems that can facilitate the synthesis with higher atom economy and lower environmental impact. This could involve investigating earth-abundant metal catalysts or even metal-free catalytic approaches. epa.govnih.govmit.edu
Renewable Starting Materials: Investigating the use of starting materials derived from renewable feedstocks to enhance the sustainability of the synthesis.
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of the phosphorus center in this compound offers a rich landscape for exploration. Understanding and harnessing this reactivity is key to expanding its utility. The lone pair of electrons on the trivalent phosphorus atom can engage in various chemical transformations. researchgate.net
Future research directions in this area include:
Coordination Chemistry: Investigating the coordination of this compound to a wider range of transition metals to create novel complexes with unique catalytic or material properties. acs.org The electronic and steric properties of the phosphindole ligand can influence the behavior of the resulting metal complexes.
Catalysis: Exploring the potential of this compound and its derivatives as ligands in homogeneous catalysis. acs.org The unique electronic environment of the phosphorus atom could lead to catalysts with novel selectivity and activity in various organic transformations.
Oxidation and Functionalization: Studying the oxidation of the phosphorus center to create phosphindole oxides and investigating further functionalization at the phosphorus atom to modulate the electronic properties of the molecule. thieme-connect.commpg.dersc.orgrsc.org
Advanced Characterization of Excited-State Properties
The photophysical properties of phosphole derivatives are of great interest for applications in optoelectronics. uef.finih.gov While some studies have touched upon the properties of related compounds, a deep and comprehensive understanding of the excited-state dynamics of this compound is still needed.
Key areas for future investigation include:
Detailed Photophysical Studies: Conducting in-depth investigations of the absorption, emission, and excited-state lifetimes of this compound and its derivatives in various environments. nih.gov
Computational Modeling: Employing advanced computational methods, such as time-dependent density functional theory (TD-DFT), to model the excited states and predict their behavior. researchgate.net This can provide valuable insights into the nature of electronic transitions and guide the design of new materials.
Influence of the Phosphorus Atom: Elucidating the specific role of the phosphorus atom in dictating the excited-state properties, including its influence on intersystem crossing and phosphorescence.
Rational Design of Derivatives for Tuned Electronic and Optical Functions
The ability to tune the electronic and optical properties of this compound through chemical modification is a significant advantage. The rational design of new derivatives is a crucial area for future research. researchgate.netresearchgate.net
Strategies for tuning these properties include:
Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto the phenyl substituents at the 2- and 3-positions to modulate the HOMO-LUMO gap and, consequently, the absorption and emission characteristics. uef.fid-nb.info
Modification of the Benzene (B151609) Ring: Functionalizing the fused benzene ring of the phosphindole core to further fine-tune the electronic structure.
P-Functionalization: As mentioned earlier, modifying the group attached to the phosphorus atom can significantly impact the electronic properties of the entire molecule. researchgate.netresearchgate.net
An interactive table summarizing the potential effects of different substituents on the electronic and optical properties is provided below.
| Modification Site | Substituent Type | Predicted Effect on HOMO-LUMO Gap | Potential Application |
| 2,3-Phenyl Rings | Electron-Donating Groups | Decrease | Red-shifted absorption/emission, Organic Light-Emitting Diodes (OLEDs) |
| 2,3-Phenyl Rings | Electron-Withdrawing Groups | Increase | Blue-shifted absorption/emission, Electron-transporting materials |
| Fused Benzene Ring | Extended π-conjugation | Decrease | Near-infrared (NIR) emitters, Organic photovoltaics |
| Phosphorus Atom | Alkyl/Aryl Groups | Moderate tuning | Fine-tuning of electronic properties |
| Phosphorus Atom | Chiral Groups | Induction of chiroptical properties | Chiral sensors, Asymmetric catalysis |
Integration into Complex Supramolecular Architectures and Soft Materials
The unique structure of this compound makes it an attractive building block for the construction of complex supramolecular assemblies and soft materials. rsc.org The planar, aromatic nature of the core, combined with the potential for functionalization, allows for the engineering of specific intermolecular interactions.
Future research in this area could focus on:
Self-Assembly: Investigating the self-assembly behavior of functionalized this compound derivatives in solution and on surfaces to create well-defined nanostructures. rsc.org
Host-Guest Chemistry: Exploring the use of phosphindole-based macrocycles or cages as hosts for guest molecules, with potential applications in sensing and molecular recognition. nih.gov
Polymer Chemistry: Incorporating the this compound unit into polymer backbones or as pendant groups to create new functional polymers with tailored optical, electronic, or mechanical properties. researchgate.net The integration of photoresponsive phosphole units into polymers has been shown to create materials with potential applications in data storage and anticounterfeiting. researchgate.net
By addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in materials science, catalysis, and optoelectronics.
Q & A
Q. What are the optimal synthetic routes for preparing 2,3-diphenyl-1H-phosphindole in high purity for research purposes?
- Methodological Answer : The synthesis of this compound typically involves multi-step reactions starting from phosphole precursors. For example, phosphindoles can be derived from phosphole derivatives via cyclization or substitution reactions, as demonstrated in studies on 1-phenylphosphole derivatives . Key steps include:
- Use of aryl Grignard reagents or palladium-catalyzed cross-coupling to introduce phenyl groups.
- Purification via column chromatography (silica gel, eluting with hexane/ethyl acetate mixtures) to isolate the product.
- Validation using melting point analysis and spectroscopic techniques (e.g., P NMR to confirm phosphorus-containing structures).
Reference protocols for analogous compounds, such as quinoxaline derivatives, emphasize controlled reaction temperatures (80–120°C) and inert atmospheres to prevent oxidation .
Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic methods?
- Methodological Answer : A combination of spectroscopic techniques is critical:
- Nuclear Magnetic Resonance (NMR) : H and C NMR for backbone structure analysis; P NMR to confirm the phosphorus environment (expected δ range: +10 to +30 ppm for phosphindoles). Advanced 2D techniques (COSY, HSQC, HMBC) resolve coupling patterns and connectivity, as shown in studies on phosphonate derivatives .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, though crystallization may require slow evaporation in dichloromethane/hexane mixtures.
- UV-Vis and Fluorescence Spectroscopy : To study electronic transitions and π-conjugation effects.
Q. What experimental protocols are recommended for assessing the thermal and chemical stability of this compound under varying conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. For example, phospholes are often stable up to 200°C but may degrade under prolonged heating .
- Chemical Stability Tests : Expose the compound to varying pH (1–14), solvents (polar vs. nonpolar), and oxidizing/reducing agents. Monitor degradation via HPLC or P NMR.
- Light Sensitivity : Conduct accelerated aging under UV light to assess photolytic stability.
Q. What safety considerations and handling protocols are critical when working with this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound is limited, general safety practices for organophosphorus compounds apply:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.
- First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Collect contaminated materials in sealed containers for incineration or specialized chemical waste processing .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?
- Methodological Answer : Discrepancies often arise from incomplete computational models (e.g., neglecting solvent effects or non-covalent interactions). To address this:
- Compare multiple computational methods (DFT, MP2, or CASSCF) with experimental data (e.g., reaction yields, spectroscopic shifts).
- Validate solvent effects using polarizable continuum models (PCM) or explicit solvent simulations.
- Re-examine experimental conditions (e.g., trace moisture or oxygen) that may alter reactivity, as seen in phosphole studies .
Q. What methodologies are effective for studying the coordination chemistry of this compound with transition metals?
- Methodological Answer : To explore metal-ligand interactions:
- Titration Experiments : Use P NMR to monitor chemical shift changes upon addition of metal salts (e.g., PdCl, Ni(acac)).
- X-ray Absorption Spectroscopy (XAS) : Probe metal oxidation states and coordination geometry.
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants and thermodynamic parameters.
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) address structural ambiguities in phosphindole derivatives?
- Methodological Answer :
- 2D H-P HMBC NMR : Identifies through-space correlations between phosphorus and protons, resolving regioisomerism in substituted phosphindoles .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas for novel derivatives.
- Single-Crystal X-ray Analysis : Provides definitive bond lengths and angles, critical for validating computational models .
Q. What experimental designs are suitable for investigating the catalytic potential of this compound in cross-coupling reactions?
- Methodological Answer : Design catalytic cycles by:
- Screening reaction conditions (solvent, base, temperature) for Suzuki-Miyaura or Heck couplings.
- Monitoring reaction progress via GC-MS or P NMR to detect intermediates.
- Comparing turnover numbers (TON) and selectivity with established ligands (e.g., triphenylphosphine).
Phosphole-based ligands have shown promise in palladium catalysis, suggesting similar potential for phosphindoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
